![molecular formula C20H16N4OS B2430759 1-Benzyl-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea CAS No. 1021051-03-5](/img/structure/B2430759.png)
1-Benzyl-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea is a complex organic compound that incorporates a thiazolo[5,4-b]pyridine moiety
Mechanism of Action
Target of Action
The primary target of 1-Benzyl-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.
Mode of Action
This compound interacts with its target, PI3K, by inhibiting its enzymatic activity . The inhibition of PI3K leads to a decrease in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key component of the PI3K pathway. This results in the suppression of the downstream AKT signaling pathway, which plays a crucial role in promoting cell survival and growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K/AKT/mTOR pathway . This pathway is crucial for many cellular functions, including growth and survival. By inhibiting PI3K, this compound prevents the activation of AKT, leading to reduced cell proliferation and survival .
Pharmacokinetics
The compound’s potent inhibitory activity against pi3k suggests that it may have good bioavailability .
Result of Action
The inhibition of PI3K by this compound leads to a decrease in cell proliferation and survival, potentially making it useful for the treatment of cancers where the PI3K/AKT/mTOR pathway is dysregulated .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-Benzyl-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea are largely unexplored. Thiazole derivatives, to which this compound belongs, have been reported to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some thiazole derivatives have been reported to exhibit antitumor activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of catalysts and specific solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce amines or alcohols .
Scientific Research Applications
1-Benzyl-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and antitumor properties
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activity.
Benzothiazoles: These compounds have a thiazole ring fused to a benzene ring, offering different chemical properties and applications.
Uniqueness
1-Benzyl-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea is unique due to its specific combination of functional groups and the presence of the thiazolo[5,4-b]pyridine moiety.
Properties
IUPAC Name |
1-benzyl-3-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4OS/c25-20(22-13-14-6-2-1-3-7-14)23-16-9-4-8-15(12-16)18-24-17-10-5-11-21-19(17)26-18/h1-12H,13H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDWOYIOBCKXQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-{3-oxo-3-[4-(prop-2-en-1-yl)piperazin-1-yl]propyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2430677.png)

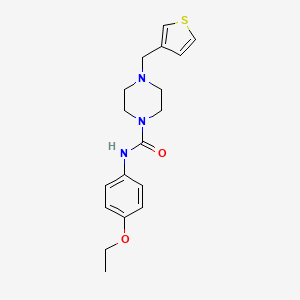
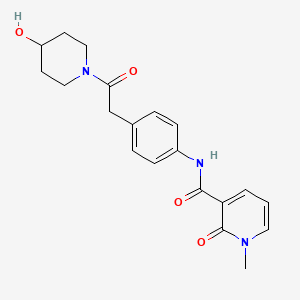
![4-{[1-(1-Benzofuran-2-carbonyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B2430690.png)
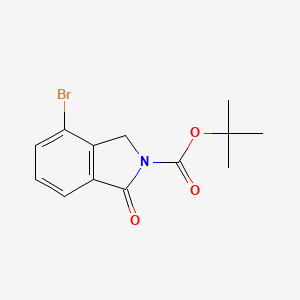
![2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2430692.png)
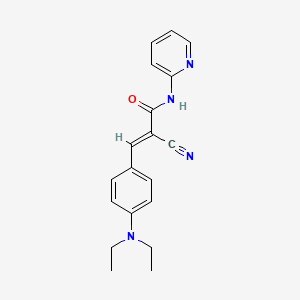
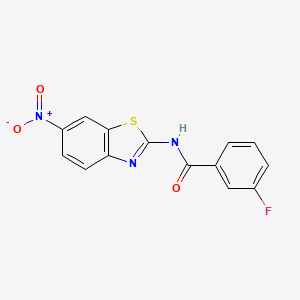


![N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2430697.png)
![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methylphenyl)-2-propenamide](/img/structure/B2430698.png)

